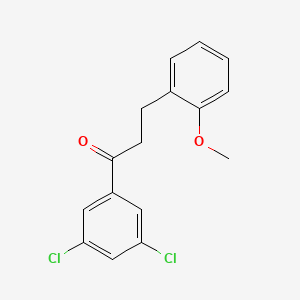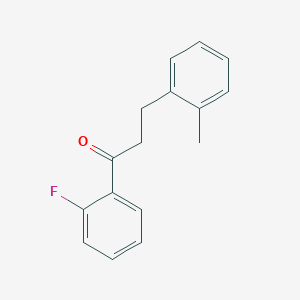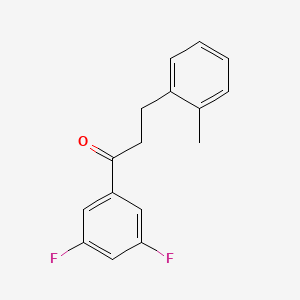
3',5'-Dichlor-3-(2-Methoxyphenyl)propiophenon
Übersicht
Beschreibung
3',5'-Dichloro-3-(2-methoxyphenyl)propiophenone, also known as Diclazepam, is a chemical compound that belongs to the benzodiazepine family. It is a potent sedative and anxiolytic drug that is commonly used for research purposes. The compound was first synthesized in the 1960s and has since been used in various scientific studies.
Wissenschaftliche Forschungsanwendungen
Synthese von heterocyclischen Verbindungen
Diese Verbindung wird als Ausgangsreagenz bei der Synthese verschiedener heterocyclischer Verbindungen verwendet, die für die Entwicklung von Pharmazeutika entscheidend sind. So kann sie beispielsweise zur Herstellung von Indazol-Derivaten verwendet werden, die ein therapeutisches Potenzial haben .
Krebsforschung
Derivate dieser Verbindung wurden auf ihr Potenzial zur Behandlung von Krebs untersucht. Sie werden auf ihre Rolle bei der Behandlung von Mitochondrienfunktionsstörungen untersucht, die ein Merkmal vieler Krebszellen sind .
Behandlung neurodegenerativer Erkrankungen
Die Derivate der Verbindung werden auch auf ihre Wirksamkeit bei der Behandlung neurodegenerativer Erkrankungen untersucht. Dies liegt an ihrer Fähigkeit, die Mitochondrienfunktion zu modulieren, die bei diesen Erkrankungen häufig beeinträchtigt ist .
Therapeutika für Hirnverletzungen
Die Forschung deutet darauf hin, dass 3',5'-Dichlor-3-(2-Methoxyphenyl)propiophenon-Derivate bei der Behandlung von Hirnverletzungen hilfreich sein können. Ihre mitochondrienmodulierenden Wirkungen können zur Wiederherstellung der Gehirnfunktion nach einer Verletzung beitragen .
Nicht-neurologische Erkrankungen
Über neurologische Anwendungen hinaus werden diese Derivate auf ihre Wirksamkeit bei der Behandlung bestimmter nicht-neurologischer Erkrankungen untersucht, die mit Mitochondrienfunktionsstörungen verbunden sind .
Anwendungen in der chemischen Industrie
In der chemischen Industrie wird diese Verbindung für verschiedene synthetische Anwendungen eingesetzt. Ihre Struktur macht sie zu einem wertvollen Zwischenprodukt bei der Herstellung komplexerer chemischer Einheiten .
Analytische Chemie
In der analytischen Chemie wird this compound als Referenzverbindung verwendet. Es hilft bei der Kalibrierung von Instrumenten und bei der Entwicklung analytischer Methoden .
Biochemische Analyse
Biochemical Properties
3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves the binding of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity. This interaction can affect the metabolic pathways and the overall biochemical environment within the cell .
Cellular Effects
The effects of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell growth and differentiation. Additionally, 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can alter gene expression by interacting with transcription factors, leading to changes in the expression levels of specific genes.
Molecular Mechanism
At the molecular level, 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and receptors. For instance, it can bind to the active site of enzymes, leading to either inhibition or activation of their catalytic activity. Additionally, 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
The effects of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can change over time in laboratory settings. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or heat. Long-term exposure to 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone has been observed to cause changes in cellular function, such as alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function, while at higher doses, it can cause significant changes, including toxic or adverse effects. For example, high doses of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone have been associated with hepatotoxicity and nephrotoxicity in animal studies. These threshold effects highlight the importance of careful dosage control in experimental settings .
Metabolic Pathways
3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic pathways can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
The transport and distribution of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, which can influence its localization and accumulation within different cellular compartments .
Subcellular Localization
The subcellular localization of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone can affect its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 3’,5’-Dichloro-3-(2-methoxyphenyl)propiophenone is crucial for elucidating its precise mechanisms of action .
Eigenschaften
IUPAC Name |
1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O2/c1-20-16-5-3-2-4-11(16)6-7-15(19)12-8-13(17)10-14(18)9-12/h2-5,8-10H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURMTIUAUKDCDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC(=O)C2=CC(=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644200 | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898774-07-7 | |
| Record name | 1-Propanone, 1-(3,5-dichlorophenyl)-3-(2-methoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898774-07-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3,5-Dichlorophenyl)-3-(2-methoxyphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40644200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















